

Comprehensive Analysis of Nitrovin Residues in Animal Tissues: Application Notes and Analytical Protocols

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Compound Focus: Nitrovin

CAS No.: 804-36-4

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Introduction to Nitrovin and Its Regulatory Significance

Nitrovin (CAS No. 804-36-4) is a synthetic antimicrobial and growth-promoting agent that was historically used in veterinary medicine, particularly in poultry and swine production. As a member of the **nitrofurans class**, **Nitrovin** functioned as an effective growth promotor by altering the gut microbiota to enhance nutrient absorption and improve weight gain in food-producing animals. However, due to growing concerns about its potential **carcinogenic properties** and the formation of persistent metabolite residues in edible tissues, **Nitrovin** has been banned from use in food-producing animals in many jurisdictions, including the European Union and the United States.

The **regulatory ban** on **Nitrovin** stems from the compound's toxicological profile and the inability to establish a safe maximum residue limit (MRL) for human consumption. According to the European Commission's Regulation 2377/90/EEC, **Nitrovin** was classified under Annex IV, prohibiting its use in veterinary medicine entirely. Despite these bans, monitoring of **Nitrovin** residues remains critically important in food safety programs, as evidenced by the continued reporting of nitrofurans contamination incidents through the Rapid Alert System for Food and Feed (RASFF), which documented 854 notifications for nitrofurans between 2002 and 2017 [1]. This application note provides comprehensive analytical

protocols and experimental data to support researchers in detecting and quantifying **Nitrovin** residues in biological tissues.

Residue Depletion Kinetics of **Nitrovin** in Chicken Tissues

Tissue Distribution and Depletion Profile

The **residue depletion kinetics** of **Nitrovin** following oral administration in chickens demonstrates distinct distribution patterns across different tissues. In a comprehensive study where chickens were fed dietary feeds containing 10 mg/kg of **Nitrovin** for 7 consecutive days, tissues (muscle, fat, kidney, and liver) and plasma were collected at different withdrawal periods and analyzed using a validated high-performance liquid chromatography-ultraviolet (HPLC-UV) method [2]. The method demonstrated excellent sensitivity with a **limit of detection** of 0.1 ng/(g or mL) for all matrices, with inter- and intra-recoveries ranging from 71.1% to 85.7% from fortified blank samples.

At the end of the administration period (withdrawal day 0), the highest residue concentration was found in **plasma** (average of 84.98 ng/mL), followed by kidney (68.28 ng/g), fat (61.18 ng/g), liver (24.04 ng/g), and muscle (21.04 ng/g) [2]. This distribution pattern reflects the compound's **lipophilic properties** and the role of organs involved in metabolism and excretion. Notably, even after a 28-day withdrawal period, **Nitrovin** residues persisted in all examined tissues, with concentrations in muscle, fat, liver, and plasma remaining above 1.0 ng/(g or mL), and the highest concentration observed in liver (average of 5.8 ng/g) [2]. This persistence underscores the **limited depletion capacity** for **Nitrovin** and supports the regulatory ban on its use in food-producing animals.

Quantitative Residue Data

Table 1: **Nitrovin** Residue Concentrations in Chicken Tissues at Different Withdrawal Periods

| Tissue | Withdrawal Day 0 (ng/g) | Withdrawal Day 28 (ng/g) |
|--------|-------------------------|--------------------------|
| Muscle | 21.04 | >1.0 |
| Fat | 61.18 | >1.0 |
| Liver | 24.04 | 5.8 |
| Kidney | 68.28 | Not reported |
| Plasma | 84.98 ng/mL | >1.0 ng/mL |

Table 2: Method Validation Parameters for **Nitrovin** Analysis in Tissues

| Parameter | Results |
|-----------------------------------|------------------|
| Limit of Detection | 0.1 ng/(g or mL) |
| Inter-recovery Range | 71.1-85.7% |
| Intra-recovery Range | 71.1-85.7% |
| Repeatability | 2.9-9.4% |
| Within-laboratory Reproducibility | 4.4-10.7% |

The depletion data clearly demonstrates that **Nitrovin residues persist** in edible tissues well beyond practical withdrawal periods, with the liver showing the highest residual concentration after 28 days. This has significant implications for food safety, as these persistent residues could potentially expose consumers to harmful compounds. The analytical method used to generate this data has been rigorously validated according to international standards, ensuring the reliability and accuracy of the reported concentrations [2].

Analytical Methodology for **Nitrovin** and Metabolite Detection

UHPLC-MS/MS Protocol for Comprehensive Nitrofuran Analysis

The **analytical protocol** for detecting **Nitrovin** and its metabolites in various matrices requires sophisticated instrumentation and careful sample preparation to achieve the necessary sensitivity and specificity. An **ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS)** method has been developed and validated for the simultaneous determination of nitrofurans and their metabolites in a single analytical procedure [1]. This method represents a significant advancement as it allows for comprehensive screening of multiple compounds across different biological matrices, including feed, feed water, and food products of animal origin.

The sample preparation begins with a **hydrolysis and derivatization process** where approximately 2.0 ± 0.05 g of sample is placed in centrifuge tubes. To each sample, an internal standard mixture is added, followed by 10 mL of 0.2 mol/L hydrochloric acid and 240 μ L of 2-nitrobenzaldehyde (10 mg/mL in methanol). The samples are securely capped, vortexed for 30 seconds, and then incubated in a water bath at $40 \pm 3^\circ\text{C}$ overnight. Following incubation, samples are cooled to room temperature, and the pH is adjusted to approximately 7.0 using 10 mL of 0.2 mol/L dipotassium hydrogen orthophosphate solution and 800 μ L of 1 mol/L ammonia solution. The samples are then centrifuged at $4,500 \times g$ for 15 minutes, and the supernatants are transferred to solid-phase extraction (SPE) cartridges for cleanup [1].

Instrumental Parameters and Method Validation

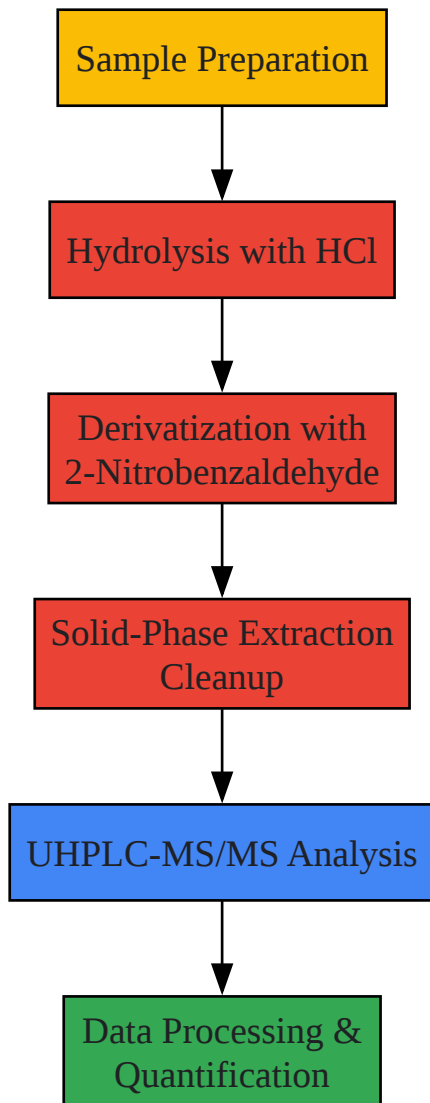
The UHPLC-MS/MS analysis is performed using a C8(2) column ($3 \mu\text{m} \times 2 \text{mm}$, 75 mm) maintained at 40°C . The **mobile phase** consists of two solutions: (A) 5 mmol/L ammonium formate and (B) methanol, with a gradient program starting with 80% A and 20% B, increasing to 95% B over 2.5 minutes, holding for 2.5 minutes, then returning to initial conditions. The flow rate is maintained at 0.4 mL/min, and the total run time is 14 minutes. The mass spectrometer operates in **Multiple Reaction Monitoring (MRM)** mode with an electrospray ionization source, with specific transitions monitored for each analyte as detailed in Table 3 [1].

Table 3: Mass Spectrometry Parameters for Nitrofuran Metabolite Detection

| Analyte | Precursor Ion (m/z) | Product Ion Transitions | Declustering Potential | Collision Energy (eV) |
|---------|---------------------|-------------------------|------------------------|-----------------------|
| AOZ | 235.95 | 134.0, 104.0 | 116 | 15, 29 |
| AMAZ | 335.00 | 291.0, 262.1 | 71 | 16, 26 |
| SEM | 209.00 | 166.0, 192.0 | 96 | 13, 15 |
| AHD | 249.00 | 134.0, 104.0 | 126 | 15, 27 |

The method validation demonstrated excellent performance characteristics, fulfilling all confirmatory criteria according to European Commission Decision 2002/657/EC. The **linearity** (R^2) across concentration ranges of 0.50-10.0 $\mu\text{g}/\text{kg}$ was between 0.990-0.998, with **apparent recoveries** ranging from 88.9% to 107.3%. The method showed excellent precision with **repeatability** of 2.9-9.4% and **within-laboratory reproducibility** of 4.4-10.7%. The calculated ion suppression due to matrix effects did not exceed 15% for all analytes in the tested matrices, confirming the robustness of the method for routine monitoring purposes [1].

The following diagram illustrates the complete analytical workflow for **Nitrovin** and metabolite analysis in biological tissues:



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Figure 1: Analytical Workflow for **Nitrovin** and Metabolite Detection in Biological Tissues

Interaction of **Nitrovin** with Sulfadimidine in Poultry

Age-Dependent Pharmacokinetic Modifications

Research has demonstrated that **Nitrovin** can significantly alter the **pharmacokinetic behavior** of concurrently administered drugs, as evidenced by its interaction with sulfadimidine in domestic fowl. In experimental studies with cockerels, **Nitrovin** medication resulted in higher blood levels of sulfadimidine,

particularly soon after administration, with a more rapid decline compared to untreated animals. This interaction manifested primarily through effects on the **distribution phase** of sulfadimidine, with the magnitude of interaction being highly dependent on the age of the animals [3].

The effect was most pronounced in **three-week-old chickens**, where **Nitrovin** significantly elevated sulfadimidine blood levels shortly after administration. In contrast, the interaction was feeble or absent in older birds. The changes in sulfonamide concentration in the liver and kidneys corresponded with the alterations observed in blood levels, while concentrations in muscle tissue were not significantly affected by **Nitrovin** under the experimental conditions [3]. This age-dependent interaction highlights the importance of considering developmental physiology when assessing drug-drug interactions in veterinary species.

Growth Promotion Effects

The **growth-promoting properties** of **Nitrovin** were clearly demonstrated in these interaction studies, with weight gains in cockerels showing a direct relationship with the concentration of **Nitrovin** in feed. Interestingly, the duration of administration also influenced efficacy, with three-day administration of **Nitrovin** to cockerels up to five weeks of age producing better weight gains compared to administration from the sixth day after hatching. In older cockerels, however, extended administration from the sixth day after hatching resulted in superior weight gains [3]. This age-dependent response to **Nitrovin** administration further complicates its potential use and underscores the need for careful consideration of treatment protocols in research settings.

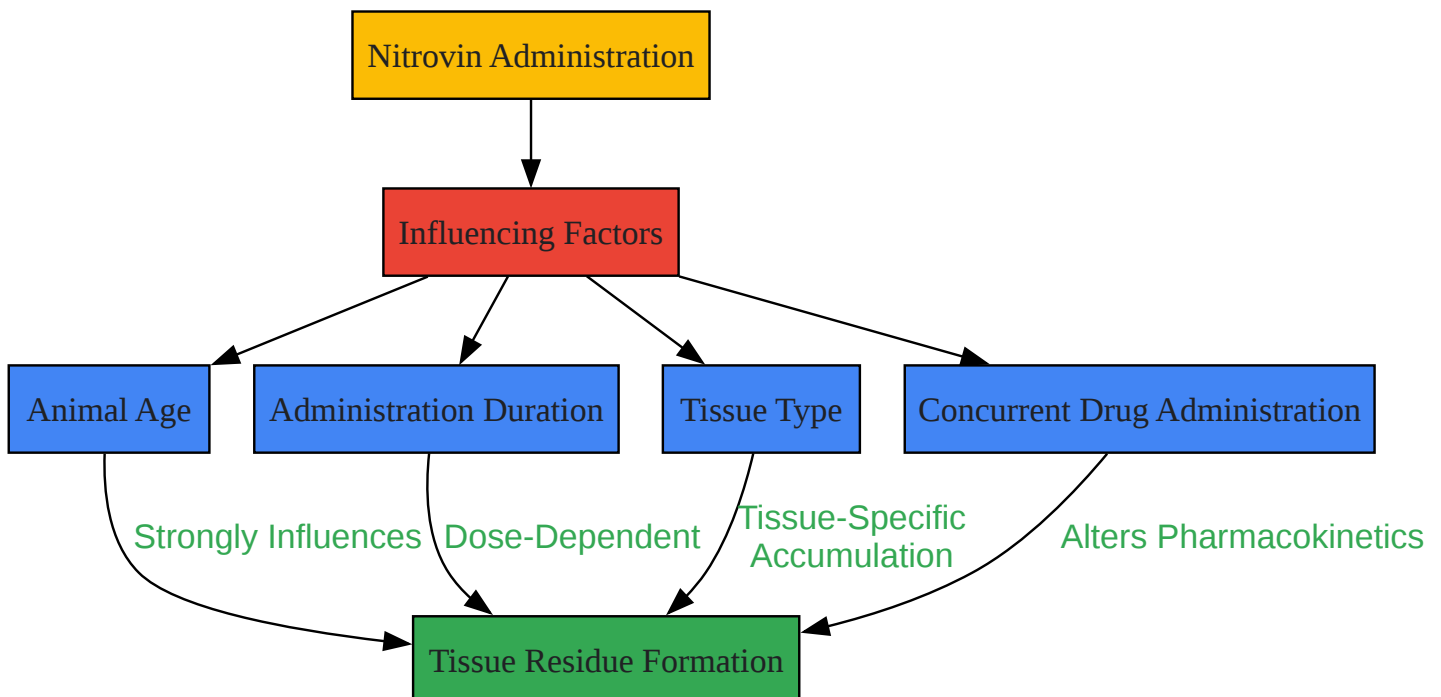
Experimental Design Considerations for Poultry Residue Studies

When designing studies to investigate **Nitrovin** residues in poultry tissues, several critical factors must be considered to ensure generating reliable and reproducible data:

- **Animal Age Selection:** Given the demonstrated **age-dependent variations** in **Nitrovin** metabolism and drug interactions, researchers should carefully consider the age of birds used in residue studies. Including multiple age groups in experimental designs can provide valuable insights into developmental changes in drug disposition [3].

- **Withdrawal Period Determination:** The persistent nature of **Nitrovin** residues necessitates **extended withdrawal periods** in residue depletion studies. Based on available data, studies should extend for at least 28 days post-administration to fully characterize the depletion profile, with particular attention to liver tissues where residues appear to persist longest [2].
- **Matrix Selection:** Comprehensive residue studies should include analysis of **multiple tissue types**, including muscle, fat, liver, and kidney, as the distribution of **Nitrovin** is not uniform across tissues. Additionally, plasma samples can provide valuable pharmacokinetic data to complement tissue residue information [2].
- **Method Validation:** Analytical methods must be rigorously validated according to international standards, with particular attention to **extraction efficiency**, **matrix effects**, and **specificity**. The UHPLC-MS/MS method described previously provides a suitable framework for such validation [1].

The following diagram illustrates the key factors influencing **Nitrovin** kinetics and residue formation in poultry:



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Figure 2: Key Factors Influencing **Nitrovin** Kinetics and Residue Formation in Poultry

Conclusion

The comprehensive data presented in these application notes demonstrates the **persistent nature** of **Nitrovin** residues in edible tissues and supports the regulatory decisions to ban its use in food-producing animals. The validated UHPLC-MS/MS method provides researchers with a robust analytical tool for monitoring **Nitrovin** and its metabolites across various biological matrices, with performance characteristics meeting international regulatory standards. The observed **drug interactions** between **Nitrovin** and sulfadimidine highlight the complex pharmacokinetic behavior of this compound and underscore the importance of considering age-related factors in residue studies.

Food safety laboratories and regulatory agencies should maintain vigilance regarding potential illegal use of **Nitrovin** in food animal production, employing sensitive and specific detection methods to protect consumer health. Future research directions should focus on elucidating the complete metabolic pathway of **Nitrovin** and identifying appropriate biomarker candidates for more efficient monitoring programs. Additionally, further investigation into the mechanisms underlying the age-dependent pharmacokinetic interactions observed with concomitant drug administration would contribute valuable knowledge to veterinary pharmacology and toxicology.

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